molecular formula C6H13ClN2 B3231124 4,7-Diazaspiro[2.5]octane hydrochloride CAS No. 1314778-48-7

4,7-Diazaspiro[2.5]octane hydrochloride

Cat. No.: B3231124
CAS No.: 1314778-48-7
M. Wt: 148.63 g/mol
InChI Key: NBFBSNNEWLXYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diazaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C6H13ClN2 It is a spirocyclic compound containing a diaza group, which means it has two nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diazaspiro[2.5]octane hydrochloride typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylate as the initial raw material. The process includes cyclization and reduction reactions to form the spirocyclic structure. The preparation method is advantageous due to its simple operation steps, stable process conditions, high controllability, and high product yield .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized to ensure environmental friendliness and suitability for large-scale production. The process involves the use of stable and controllable reaction conditions to achieve high yields, making it feasible for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions

4,7-Diazaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

4,7-Diazaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Diazaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diaza group allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its spirocyclic structure provides unique steric and electronic properties that can modulate its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-4,7-diazaspiro[2.5]octane
  • 4,7-Diazaspiro[2.5]octane-7-tert-butyl formate

Uniqueness

4,7-Diazaspiro[2.5]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of the diaza group. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

4,7-diazaspiro[2.5]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-2-6(1)5-7-3-4-8-6;/h7-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFBSNNEWLXYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.04M Borane-tetrahydrofuran complex in tetrahydrofuran (24.7 mL) was added dropwise to 4,7-diazaspiro[2.5]octane-5,8-dione (1.2 g) in tetrahydrofuran (30 mL) at 0° C. over a period of 30 minutes, and the resultant mixture was refluxed under heat for 13 hours. To the reaction mixture, methanol (4 mL) and 4N HCl-dioxane (8 mL) were added at 0° C., and the mixture was refluxed under heat for 1 hour, and then cooled in air. The precipitated solid was recovered by filtration, and washed with tetrahydrofuran, to thereby give a product mixture containing the title compound (1.86 g).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
24.7 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Diazaspiro[2.5]octane hydrochloride
Reactant of Route 2
4,7-Diazaspiro[2.5]octane hydrochloride
Reactant of Route 3
4,7-Diazaspiro[2.5]octane hydrochloride
Reactant of Route 4
4,7-Diazaspiro[2.5]octane hydrochloride
Reactant of Route 5
4,7-Diazaspiro[2.5]octane hydrochloride
Reactant of Route 6
4,7-Diazaspiro[2.5]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.